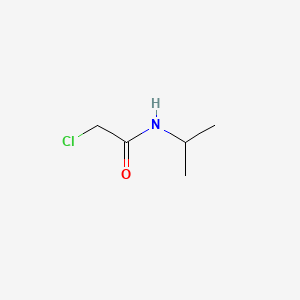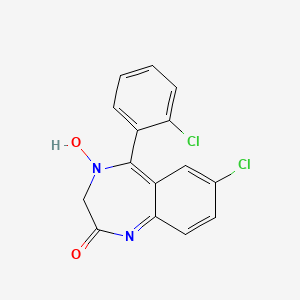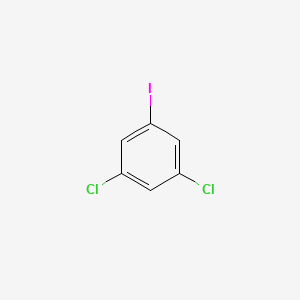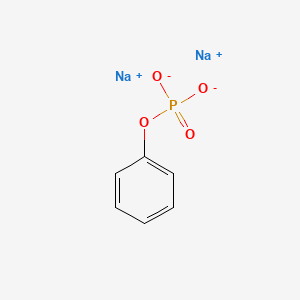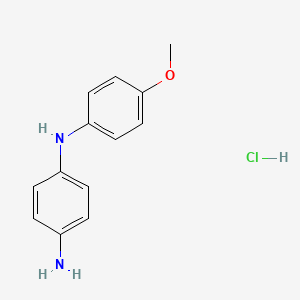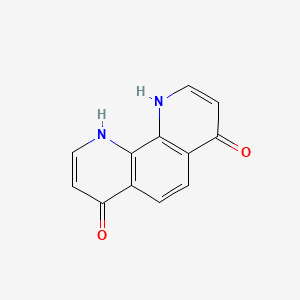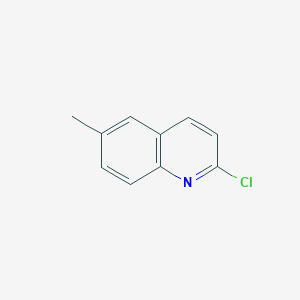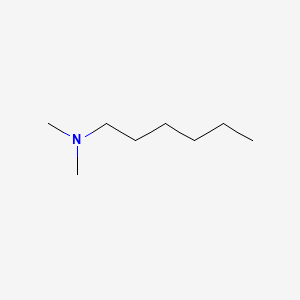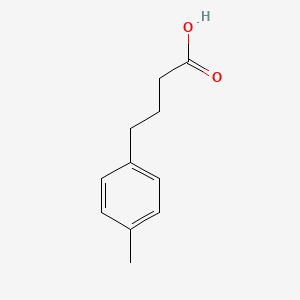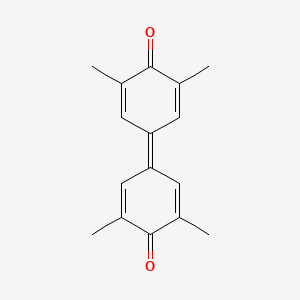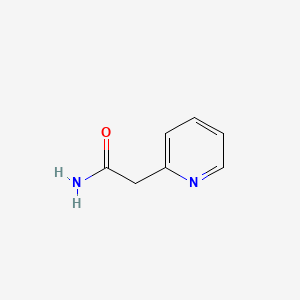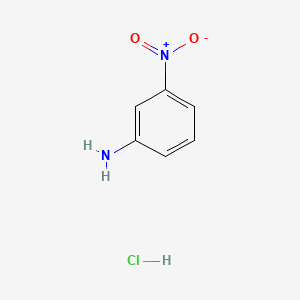
3-硝基苯胺盐酸盐
描述
3-Nitroaniline hydrochloride is an organic compound derived from aniline, characterized by the presence of a nitro group (-NO2) at the meta position relative to the amino group (-NH2) on the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
科学研究应用
3-Nitroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
3-Nitroaniline hydrochloride is primarily used as a precursor to dyes . It is a derivative of aniline, carrying a nitro functional group in position 3 . The primary targets of 3-Nitroaniline hydrochloride are the molecules that are involved in the dyeing process .
Mode of Action
The mode of action of 3-Nitroaniline hydrochloride involves a series of chemical reactions. It is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .
Biochemical Pathways
The biochemical pathways affected by 3-Nitroaniline hydrochloride are primarily those involved in the synthesis of dyes . The compound is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The chemical is changed to other substances (dyestuffs and m-nitrophenol) during the dyeing process .
Result of Action
The result of the action of 3-Nitroaniline hydrochloride is the production of various dyes . The compound interacts with other molecules in the dyeing process to produce the desired color .
Action Environment
The action of 3-Nitroaniline hydrochloride can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the efficiency of the dyeing process . .
准备方法
Synthetic Routes and Reaction Conditions: . The reaction typically involves the following steps:
- Dissolve 1,3-dinitrobenzene in a suitable solvent.
- Add hydrogen sulfide or sodium sulfide to the solution.
- Heat the mixture to facilitate the reduction reaction.
- Isolate the 3-nitroaniline product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of 3-nitroaniline hydrochloride often involves large-scale reduction reactions using hydrogen sulfide or sodium sulfide. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: 3-Nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: It can undergo azo coupling reactions to form azo dyes.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfuric acid.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 3-Aminoaniline.
Nitration: 3,5-Dinitroaniline.
Sulfonation: 3-Nitroaniline-4-sulfonic acid.
Halogenation: 3-Nitro-4-chloroaniline or 3-Nitro-4-bromoaniline.
相似化合物的比较
- 2-Nitroaniline
- 4-Nitroaniline
- 3,5-Dinitroaniline
属性
IUPAC Name |
3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUUMDDHHPVSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954881 | |
| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-96-9 | |
| Record name | Benzenamine, 3-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The first article discusses the synthesis of a photoaffinity label for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. How was 3-nitroaniline hydrochloride utilized in this synthesis?
A1: In this study, 3-nitroaniline hydrochloride served as a crucial building block in a multi-step synthesis of N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label for the PCP site of the NMDA receptor []. Researchers utilized the reactivity of the amine group in 3-nitroaniline hydrochloride to ultimately incorporate it into the guanidine structure of the target molecule. This involved reacting 3-nitroaniline hydrochloride with 1-naphthylcyanamide or 4-bromo-1-naphthylcyanamide in the presence of aluminum chloride, followed by several additional synthetic steps to achieve the desired photoaffinity probe.
Q2: The second study describes the synthesis of arylimido-substituted hexamolybdates with potential antitumor activity. What was the role of 3-nitroaniline hydrochloride in this context?
A2: In this case, 3-nitroaniline hydrochloride, along with its 2-methyl-4-nitro and 2-methyl-5-nitro derivatives, were reacted with octamolybdate ions in the presence of N,N'-dicyclohexylcarbodiimide (DCC) []. This reaction resulted in the formation of novel arylimido-substituted hexamolybdate compounds. The presence of the nitro group in 3-nitroaniline hydrochloride and its derivatives likely influences the electronic properties of the resulting hexamolybdates, which could be related to their observed preliminary antitumor activity against K562 cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


